molecular formula C21H18FN3O3 B2452958 7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-33-8

7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2452958
CAS RN: 892755-33-8
M. Wt: 379.391
InChI Key: FGQQDYBKSWGRCQ-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, also known as CDr3, is a synthetic compound that has been of great interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Metabolism and Pharmacokinetics

The compound has been studied for its metabolic and pharmacokinetic properties in various contexts. For instance, studies have explored the metabolism and disposition of structurally similar compounds in the human body, focusing on their absorption, distribution, metabolism, excretion, and potential as therapeutic agents or diagnostic tools. These studies contribute to understanding how compounds like 7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one behave in biological systems and their potential implications for drug development and medical applications.

  • In the realm of metabolism, Renzulli et al. (2011) examined the disposition and metabolism of a structurally related compound, highlighting the importance of understanding the metabolic pathways and the role of metabolites in the efficacy and safety of potential therapeutic agents (Renzulli et al., 2011).

  • Brier et al. (2022) focused on the safety, dosimetry, and characteristics of a radiotracer targeting specific receptors, indicating the compound's potential for diagnostic imaging in clinical populations (Brier et al., 2022).

Therapeutic Potential

The compound has been linked to the treatment of various health conditions. Research has delved into its therapeutic efficacy and safety, offering insights into its potential applications in medicine.

  • Kipsidzen and Kikava (1976) explored the therapeutic superiority of a structurally related compound in treating myocardial infarction, suggesting its effectiveness in clinical settings (Kipsidzen & Kikava, 1976).

  • Wu et al. (2017) detailed the discovery of a series of derivatives as inhibitors for certain medical conditions, emphasizing the significance of structural optimization and the potential of such compounds in treating specific diseases (Wu et al., 2017).

properties

IUPAC Name

7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-3-25(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)20-23-19(24-28-20)15-7-5-6-8-17(15)22/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQQDYBKSWGRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

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